N,N-dimethylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylthiomorpholine-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2S It is a derivative of morpholine, where the nitrogen atom is substituted with two methyl groups and the sulfur atom is incorporated into the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylthiomorpholine-4-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be facilitated by using coupling reagents or catalysts to activate the carboxylic acid, making it more reactive towards the amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of efficient catalysts and high-throughput screening methods can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N,N-dimethylthiomorpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylmorpholine-4-carboxamide: Similar structure but lacks the sulfur atom in the ring.
Morpholine-4-carboxamide: The parent compound without the N,N-dimethyl substitution.
Thiourea derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
N,N-dimethylthiomorpholine-4-carboxamide is unique due to the presence of both the thiomorpholine ring and the N,N-dimethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1017605-94-5 |
---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N,N-dimethylthiomorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 |
InChI Key |
ODMXGKRKSLGIGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.